molecular formula C23H23N5O3 B6033489 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide

Cat. No.: B6033489
M. Wt: 417.5 g/mol
InChI Key: KPSGDUKWIJDRTP-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide is a complex organic compound that features a benzodioxin ring, an indole moiety, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides.

    Indole Attachment: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Triazole Formation: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.

    Final Coupling: The final step involves coupling the benzodioxin and indole-triazole intermediates under appropriate conditions, possibly using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the indole or benzodioxin rings using reagents like mCPBA or KMnO4.

    Reduction: Reduction reactions can target the triazole ring or other functional groups using agents like LiAlH4 or NaBH4.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Studying its interactions with biological macromolecules like proteins or nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, infections, or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-23(24-11-5-12-27-13-10-17-6-1-2-7-20(17)27)19-15-28(26-25-19)14-18-16-30-21-8-3-4-9-22(21)31-18/h1-4,6-10,13,15,18H,5,11-12,14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSGDUKWIJDRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(N=N3)C(=O)NCCCN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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